molecular formula C19H27N7O2 B4486365 Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B4486365
M. Wt: 385.5 g/mol
InChI Key: ZRHXLDQCHQTEDC-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a synthetic small molecule featuring a 1,3,5-triazine core symmetrically substituted with an aromatic amine and a piperazine carbamate. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its ability to engage in key hydrogen bonding and π-stacking interactions with biological targets. This molecular architecture, which combines an aminotriazine group with a piperazine carboxylate, suggests potential for a range of research applications. It may serve as a valuable intermediate in organic synthesis for the development of novel chemical entities or as a core scaffold in drug discovery efforts, particularly in the design of kinase inhibitors or other ATP-competitive enzyme inhibitors. The presence of the piperazine ring, a common motif in pharmaceuticals, enhances molecular diversity and can improve solubility. The specific research applications and biological activity of this compound are investigator-dependent and should be validated in the user's experimental systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-4-28-19(27)26-9-7-25(8-10-26)12-16-22-17(20)24-18(23-16)21-15-6-5-13(2)11-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHXLDQCHQTEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=C(C=C(C=C3)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis. It can participate in:

  • Oxidation reactions using agents like potassium permanganate.
  • Reduction reactions with lithium aluminum hydride.
  • Substitution reactions involving halogens or nucleophiles .

Biology

Research indicates potential biological activities including:

  • Antimicrobial properties: Studies have shown efficacy against various bacterial strains.
  • Antiviral activities: Investigated for effectiveness against certain viral infections.

Case studies have highlighted its role in inhibiting microbial growth in laboratory settings, suggesting its potential use in developing new antimicrobial agents.

Medicine

In the medical field, the compound is being explored for:

  • Therapeutic applications: Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Research has demonstrated that modifications to the piperazine ring can enhance its bioactivity and selectivity towards target enzymes .

Industry

This compound is utilized in:

  • Pharmaceutical production: As an intermediate in synthesizing various drugs.

The compound's unique properties make it valuable in creating formulations that require specific chemical interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Aromatic Amino Group Modifications
Compound Name Substituent at Triazine-6 Molecular Weight Key Features
Target Compound 2,4-dimethylphenylamino 385.47 Enhanced lipophilicity due to methyl groups; steric hindrance at ortho position .
[Ethyl 4-((4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)piperazine-1-carboxylate] (CAS 40703-79-5) Piperidin-1-yl 349.43 Aliphatic amine reduces aromaticity; increased basicity and solubility .
[4-Amino-6-(2-methoxyphenylamino)triazin-2-yl derivative] (CAS 669744-55-2) 2-methoxyphenylamino 405.14 Methoxy group introduces polarity; potential for hydrogen bonding .
[4-Amino-6-(p-tolyloxy)triazin-2-yl derivative] (CAS N/A) p-Tolyloxy 319.1 (m/z) Ether linkage reduces basicity; improved metabolic stability .
Modifications in the Piperazine-Carboxylate Side Chain
Compound Name Side Chain Structure Molecular Weight Key Features
Target Compound Ethyl carboxylate 385.47 Ester group enhances membrane permeability; hydrolytic liability .
[4-((4-Amino-6-anilino-1,3,5-triazin-2-yl)methylthio)pyrimidine-5-carboxylate] (CAS 700862-36-8) Pyrimidine-thioether 439.48 Thioether linkage increases stability; pyrimidine adds π-stacking potential .
[4-Nitrobenzoate derivative] (CAS 1002789-86-7) 4-Nitrobenzoate ester 432.40 Electron-withdrawing nitro group reduces ester hydrolysis; alters pharmacokinetics .

Critical Notes and Limitations

This discrepancy may significantly alter steric and electronic properties .

Data Gaps: Limited pharmacokinetic or toxicity data are available for the target compound. Extrapolations from analogues should be validated experimentally.

Q & A

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and goggles; avoid skin contact due to irritancy risks .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, DMF) .
  • Waste disposal : Neutralize acidic/byproduct streams before discarding (e.g., NaOH for HCl quenching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.